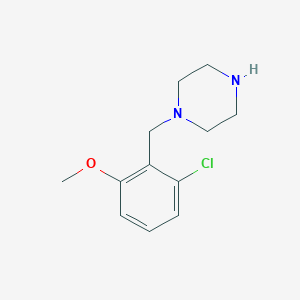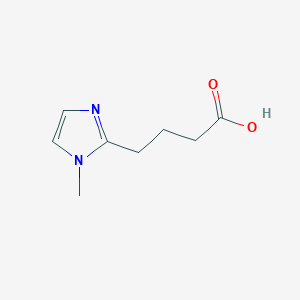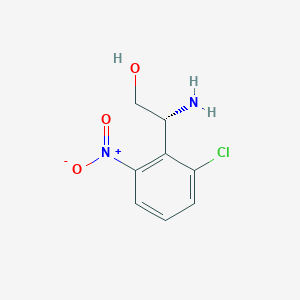
3-(Propan-2-yloxy)propane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C6H14OS and a molecular weight of 134.24 g/mol . This compound is characterized by the presence of a thiol group (-SH) and an isopropoxy group (-OCH(CH3)2) attached to a propane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)propane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropane-1-thiol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
化学反应分析
Types of Reactions
3-(Propan-2-yloxy)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Propan-2-yloxy)propane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based biochemistry and as a probe for investigating thiol-disulfide exchange reactions.
作用机制
The mechanism of action of 3-(Propan-2-yloxy)propane-1-thiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, the compound can act as a nucleophile in substitution reactions, targeting specific molecular pathways .
相似化合物的比较
Similar Compounds
3-(Propan-2-yloxy)propane-1-ol: Similar structure but with an alcohol group instead of a thiol group.
3-(Propan-2-yloxy)propane-1-amine: Contains an amine group instead of a thiol group.
3-(Propan-2-yloxy)propane-1-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
The presence of the thiol group allows for specific interactions with other thiol-containing molecules, making it valuable in biochemical and medicinal research .
属性
分子式 |
C6H14OS |
|---|---|
分子量 |
134.24 g/mol |
IUPAC 名称 |
3-propan-2-yloxypropane-1-thiol |
InChI |
InChI=1S/C6H14OS/c1-6(2)7-4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
OCYYGCSZYPTCKX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


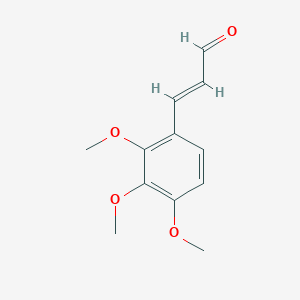
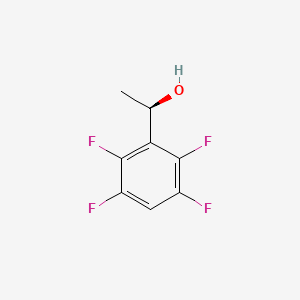
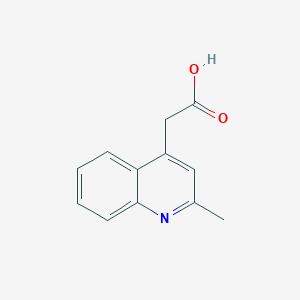
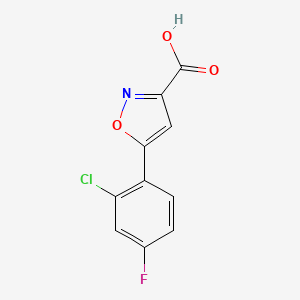

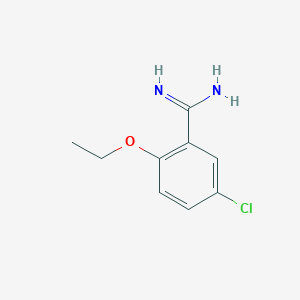
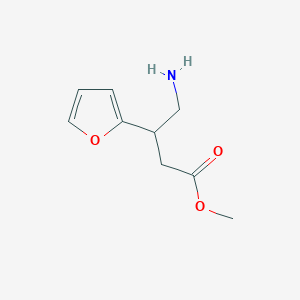
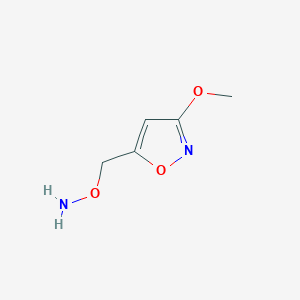
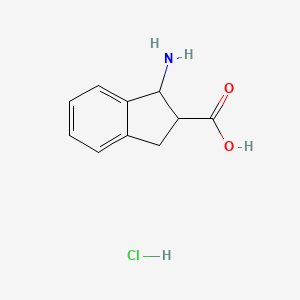
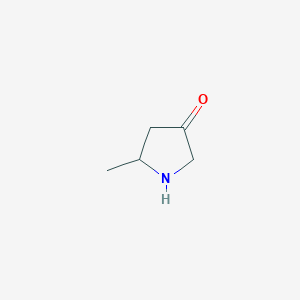
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
